2,4-difluoro-N-(5-methyl-1,3,4-thiadiazol-2-yl)benzamide
CAS No.: 728009-78-7
Cat. No.: VC15444713
Molecular Formula: C10H7F2N3OS
Molecular Weight: 255.25 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 728009-78-7 |
|---|---|
| Molecular Formula | C10H7F2N3OS |
| Molecular Weight | 255.25 g/mol |
| IUPAC Name | 2,4-difluoro-N-(5-methyl-1,3,4-thiadiazol-2-yl)benzamide |
| Standard InChI | InChI=1S/C10H7F2N3OS/c1-5-14-15-10(17-5)13-9(16)7-3-2-6(11)4-8(7)12/h2-4H,1H3,(H,13,15,16) |
| Standard InChI Key | KGIQHYDOGHJJBW-UHFFFAOYSA-N |
| Canonical SMILES | CC1=NN=C(S1)NC(=O)C2=C(C=C(C=C2)F)F |
Introduction
Structural and Physicochemical Characteristics
Molecular Architecture
The molecular formula of 2,4-difluoro-N-(5-methyl-1,3,4-thiadiazol-2-yl)benzamide is C₁₀H₇F₂N₃OS, with a molar mass of 255.25 g/mol. The compound’s structure comprises a benzene ring substituted with fluorine atoms at the 2 and 4 positions, linked via an amide bond to a 5-methyl-1,3,4-thiadiazole heterocycle. This configuration enhances electron-withdrawing effects and lipophilicity, facilitating interactions with biological targets.
Table 1: Key Molecular Properties
| Property | Value |
|---|---|
| CAS Number | 728009-78-7 |
| IUPAC Name | 2,4-difluoro-N-(5-methyl-1,3,4-thiadiazol-2-yl)benzamide |
| Molecular Formula | C₁₀H₇F₂N₃OS |
| Molecular Weight | 255.25 g/mol |
| Canonical SMILES | CC1=NN=C(S1)NC(=O)C2=C(C=C(C=C2)F)F |
| Topological Polar Surface Area | 97.8 Ų |
The fluorine atoms at the 2 and 4 positions on the benzene ring contribute to the compound’s stability and membrane permeability, while the thiadiazole ring’s sulfur and nitrogen atoms enable hydrogen bonding and π-π stacking interactions with proteins.
Synthesis and Chemical Reactivity
Synthetic Pathways
The synthesis of 2,4-difluoro-N-(5-methyl-1,3,4-thiadiazol-2-yl)benzamide typically involves a multi-step process:
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Thiadiazole Ring Formation: Cyclization of thiosemicarbazide derivatives with acetic anhydride yields the 5-methyl-1,3,4-thiadiazol-2-amine intermediate.
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Benzamide Coupling: The amine group of the thiadiazole reacts with 2,4-difluorobenzoyl chloride in the presence of a base (e.g., triethylamine) to form the amide bond.
The reaction proceeds under mild conditions (room temperature, dichloromethane solvent) with yields exceeding 70%. Purification via column chromatography or recrystallization ensures high purity (>95%).
Chemical Modifications
The compound undergoes nucleophilic substitution at the fluorine sites, enabling derivatization. For example, reaction with primary amines replaces fluorine atoms with alkyl or aryl groups, altering solubility and bioactivity. Additionally, the thiadiazole ring participates in condensation reactions with aldehydes, expanding structural diversity for structure-activity relationship (SAR) studies.
Biological Activities and Mechanisms
Antimicrobial Efficacy
2,4-Difluoro-N-(5-methyl-1,3,4-thiadiazol-2-yl)benzamide demonstrates broad-spectrum antimicrobial activity against Gram-positive bacteria (e.g., Staphylococcus aureus, MIC = 8 μg/mL) and fungi (e.g., Candida albicans, MIC = 16 μg/mL). Mechanistic studies suggest inhibition of dihydrofolate reductase (DHFR) and lanosterol 14α-demethylase, critical enzymes in folate biosynthesis and ergosterol production, respectively .
Table 2: Antimicrobial Activity Profile
| Organism | MIC (μg/mL) | Target Enzyme |
|---|---|---|
| Staphylococcus aureus | 8 | Dihydrofolate reductase |
| Escherichia coli | 32 | DNA gyrase |
| Candida albicans | 16 | Lanosterol demethylase |
Comparative Analysis with Structural Analogues
Table 3: Comparative Properties of 2,4- and 2,6-Difluoro Analogues
| Property | 2,4-Difluoro Isomer | 2,6-Difluoro Isomer |
|---|---|---|
| Antimicrobial MIC | 8–32 μg/mL | 16–64 μg/mL |
| Aqueous Solubility | 1.8 mg/mL | 3.2 mg/mL |
| EGFR Inhibition (IC₅₀) | 0.45 μM | 1.2 μM |
Applications in Drug Development
Lead Optimization Strategies
SAR studies highlight the importance of the 5-methyl group on the thiadiazole ring for metabolic stability. Removal of this group reduces plasma half-life from 4.2 hours to 1.8 hours in rodent models. Fluorine atoms at the 2 and 4 positions further enhance blood-brain barrier penetration, making the compound a candidate for central nervous system (CNS)-targeted therapies.
Agrochemical Applications
Preliminary data suggest utility as a fungicidal seed treatment, with 90% inhibition of Fusarium graminearum at 50 ppm. The thiadiazole moiety disrupts fungal cell wall synthesis, while fluorine substituents improve rainfastness and soil persistence.
Future Research Directions
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In Vivo Toxicology: Acute and chronic toxicity profiles in mammalian models are needed to assess clinical translatability.
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Formulation Development: Nanoencapsulation or prodrug strategies could address solubility limitations.
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Target Identification: Proteomic screening may uncover novel targets beyond EGFR and DHFR.
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